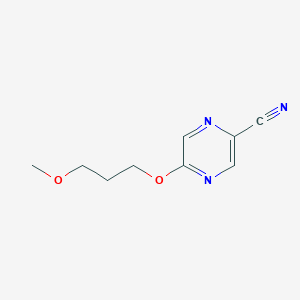
5-(3-Methoxypropoxy)pyrazine-2-carbonitrile
説明
Molecular Structure Analysis
The molecular structure of 5-(3-Methoxypropoxy)pyrazine-2-carbonitrile consists of a pyrazine ring, which is a six-membered ring that contains two nitrogen atoms in the 1-4 positions. The molecular weight of this compound is 193.21 .Physical And Chemical Properties Analysis
5-(3-Methoxypropoxy)pyrazine-2-carbonitrile is a colorless to yellowish liquid that has a faint odor. The boiling point of this compound is not specified .科学的研究の応用
Medicinal Chemistry
Application : Synthesis of antitubercular agents.
Methods : Hybrid compounds bearing pyrazine and triazole analogues are synthesized and screened for efficacy against Mycobacterium tuberculosis .
Results : Some compounds showed noteworthy activity with minimum inhibitory concentrations (MIC) values of ≤21.25 μM .
Material Science
Application : Creation of nitrogen-doped carbon nanoparticles (NCNPs).
Methods : Pyrazinenitrile is used as a single-source precursor in the synthesis of NCNPs .
Results : The synthesis process and the properties of the resulting NCNPs would be characterized through various analytical techniques.
Environmental Science
Application : Study of interaction with photosynthetic electron transport.
Methods : Compounds like substituted pyrazine derivatives are examined for their interaction with tyrosine radicals involved in photosynthesis .
Results : The interaction may lead to interruption of the photosynthetic electron transport, which is analyzed using spectroscopy methods.
Biochemistry
Application : Investigation of enzyme inhibition.
Methods : In silico studies to understand the action mechanisms of pyrazine derivatives on target enzymes .
Results : Docking studies within the active site of enzymes like DprE1, demonstrating favorable binding interactions.
Pharmacology
Application : Evaluation of antibacterial and antifungal properties.
Methods : In vitro screening of pyrazine derivatives for antibacterial and antifungal activities .
Results : Some compounds displayed significant antibacterial and antifungal activities.
Chemical Engineering
Application : Bulk custom synthesis and procurement.
Methods : The compound is used in bulk manufacturing processes, possibly as an intermediate or a reactant .
Results : The efficiency and yield of the synthesis process would be assessed.
Analytical Chemistry
Application : Development of analytical standards.
Methods : The compound may be used to create reference standards for chromatographic analysis .
Results : Precise calibration curves and validation of analytical methods.
Organic Synthesis
Application : Intermediate in organic synthesis.
Methods : Utilized in the synthesis of complex organic molecules, potentially as a building block for pharmaceuticals .
Results : Synthesis of target molecules with desired structural features.
Agrochemistry
Application : Synthesis of agrochemicals.
Methods : The compound could be used in the synthesis of pesticides or herbicides .
Results : Development of new formulations with specific action against pests or weeds.
Food Chemistry
Application : Flavor and fragrance industry.
Methods : Pyrazine derivatives are known for their flavoring properties and could be used in food additives .
Results : Enhancement of flavors or aromas in food products.
Pharmacokinetics
Application : Study of drug metabolism.
Methods : The compound might be used as a tracer or marker in pharmacokinetic studies .
Results : Data on absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals.
Nanotechnology
Application : Synthesis of nanomaterials.
Methods : The compound could serve as a precursor in the synthesis of nanoscale materials .
Results : Production of nanoparticles with specific properties for various applications.
Safety And Hazards
特性
IUPAC Name |
5-(3-methoxypropoxy)pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-13-3-2-4-14-9-7-11-8(5-10)6-12-9/h6-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTJPOATRYATBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=NC=C(N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxypropoxy)pyrazine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1455684.png)

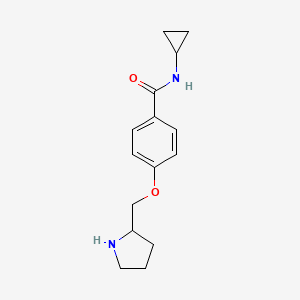
![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B1455688.png)
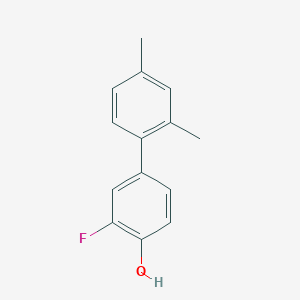
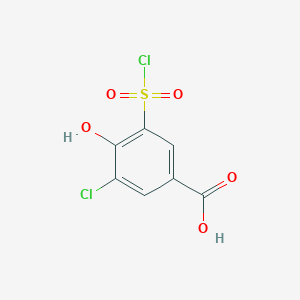
![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1455692.png)
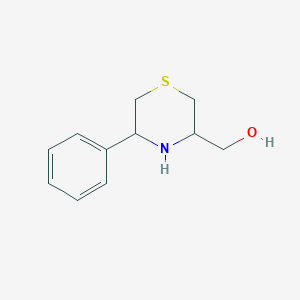
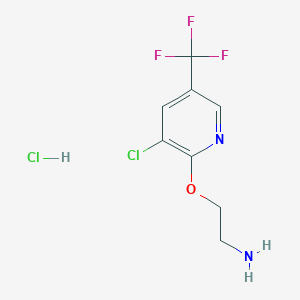
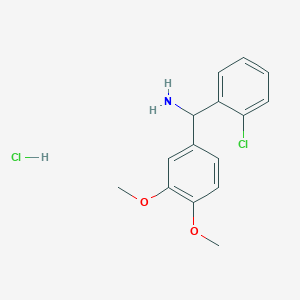
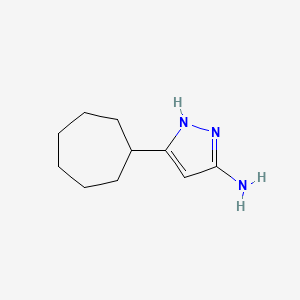
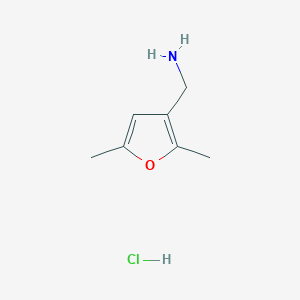
![{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine](/img/structure/B1455706.png)